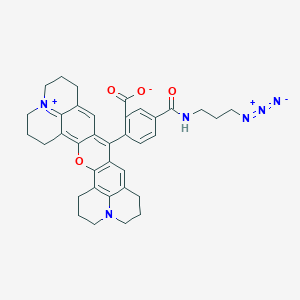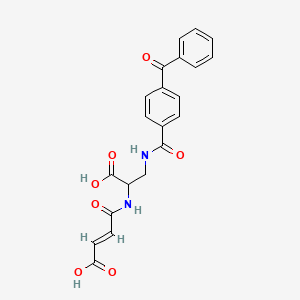![molecular formula C11H12FN5 B13723691 N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13723691.png)
N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine is a compound belonging to the class of 1,2,4-triazines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the 3-fluorophenyl group and the triazine ring in its structure suggests potential biological activity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine typically involves the functionalization of cyanuric chloride through successive nucleophilic substitution reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s utility in various applications.
Scientific Research Applications
N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-triazines with different substituents, such as:
- 2-amino-4-morpholino-1,3,5-triazine
- Hexamethylmelamine
- Hydroxymethylpentamethylmelamine
Uniqueness
N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine is unique due to the presence of the 3-fluorophenyl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H12FN5 |
|---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
6-N-[1-(3-fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine |
InChI |
InChI=1S/C11H12FN5/c1-7(8-3-2-4-9(12)5-8)15-10-6-14-11(13)17-16-10/h2-7H,1H3,(H,15,16)(H2,13,14,17) |
InChI Key |
RWIMHGGLRIXHOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)NC2=CN=C(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine](/img/structure/B13723616.png)
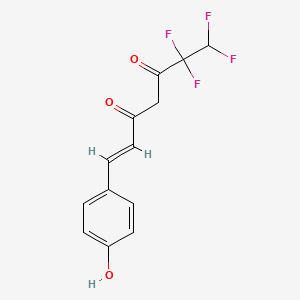

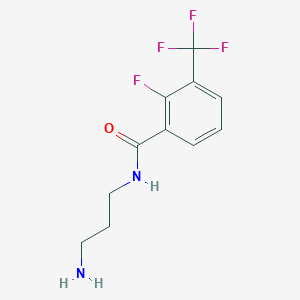
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13723632.png)
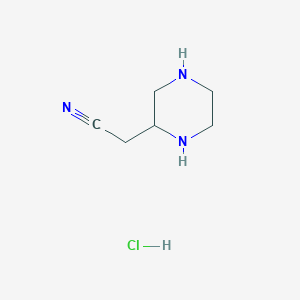
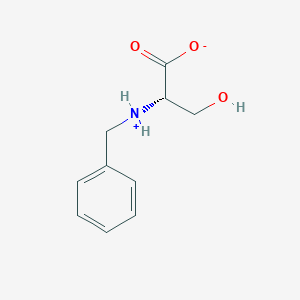
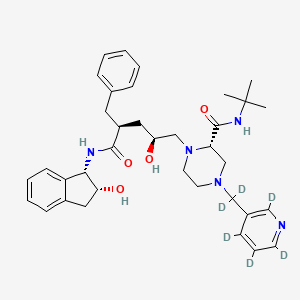
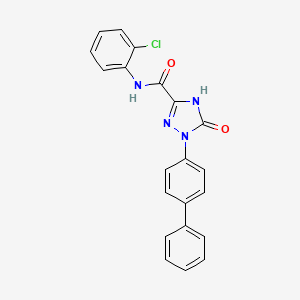
![(2R)-6-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13723652.png)
![(E)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13723656.png)
